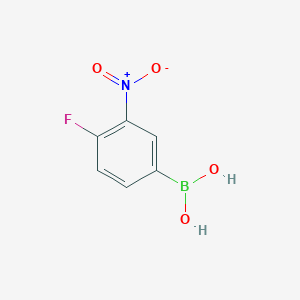

4-Fluoro-3-nitrophenylboronic acid

描述

Overview of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids, organic compounds featuring a boronic acid group attached to an aryl ring, are fundamental reagents in modern organic chemistry. wikipedia.org Their stability, generally low toxicity, and ease of handling have made them indispensable tools for chemists. nih.govnih.gov These compounds are most renowned for their central role in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon (C-C) bonds. nih.govlibretexts.org This reaction is a cornerstone of synthetic chemistry, widely used to construct complex molecules like pharmaceuticals, agrochemicals, and advanced materials. youtube.comnih.gov

The versatility of arylboronic acids extends beyond Suzuki coupling. They participate in a variety of other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and conjugate addition reactions. wikipedia.org Recently, a newer area of research has emerged where arylboronic acids serve as precursors to aryl radicals, opening up novel pathways for C-C bond formation through oxidative carbon-boron bond cleavage. rsc.org This dual reactivity, as both a transmetalation partner in catalytic cycles and a source of aryl radicals, underscores the broad utility of arylboronic acids in contemporary synthesis. nih.govrsc.org

Significance of Fluorine and Nitro Substituents in Boronic Acid Derivatives

The functional properties of an arylboronic acid are significantly influenced by the substituents on its aromatic ring. In 4-Fluoro-3-nitrophenylboronic acid, the presence of both a fluorine atom and a nitro group imparts unique electronic characteristics that are highly valued in several research domains, particularly in medicinal chemistry.

Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical design. researchgate.net Its small size and high electronegativity can profoundly affect a molecule's properties. mdpi.com Judicious placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, a consequence of the high strength of the carbon-fluorine (C-F) bond. nih.govacs.org Fluorine can also increase a molecule's potency, improve its membrane permeability, and modulate the acidity (pKa) of nearby functional groups, which can enhance bioavailability. researchgate.netnih.gov

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its presence on the phenyl ring significantly influences the electronic nature of the molecule. This electron-withdrawing effect can impact the reactivity of the boronic acid in cross-coupling reactions. Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amine group (NH₂), providing a reactive site for further chemical modifications. ossila.com This two-step process of introducing a nitro group followed by reduction is a common tactic for installing an amino group on an aromatic ring, which is a key component of many biologically active compounds. ossila.com The 4-nitro-3-substituent pattern is a recognized pharmacophore in certain classes of therapeutic agents, such as non-steroidal anti-androgens. nih.gov

Research Trajectory and Emerging Trends for this compound

This compound has emerged as a valuable and specialized building block, primarily driven by the demand for complex, functionalized molecules in drug discovery and materials science. Its research trajectory is closely linked to its utility as a precursor for synthesizing more elaborate chemical structures.

A key application of this compound is in the synthesis of substituted benzimidazoles. ossila.comsigmaaldrich.com Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and antipsychotic properties. ossila.com The ortho-positioning of the fluorine and nitro groups in this compound makes it an ideal starting material for constructing the benzimidazole (B57391) core. ossila.com The typical synthetic route involves a nucleophilic aromatic substitution of the fluorine atom, followed by the reduction of the nitro group to an amine, which then undergoes cyclization.

Emerging trends point towards its continued use in the development of novel therapeutic agents. Researchers have utilized this compound in the preparation of inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in the treatment of Alzheimer's disease. sigmaaldrich.com Its role as a reactant in Suzuki-Miyaura coupling reactions allows for its incorporation into larger, more complex molecular frameworks, expanding its potential applications. commonorganicchemistry.comyoutube.com The compound's trifunctionality (boronic acid, fluoro, and nitro groups) offers chemists a platform for creating diverse molecular libraries for screening and developing new chemical entities.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 352530-22-4 |

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| Boiling Point | 367.0 ± 52.0 °C (Predicted) |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.02 ± 0.10 (Predicted) |

| Storage Temperature | 2-8°C under inert gas |

Data sourced from references chemsrc.comcookechem.com.

Structure

2D Structure

属性

IUPAC Name |

(4-fluoro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKQZFQCPEJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647875 | |

| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-22-4 | |

| Record name | B-(4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitrophenylboronic Acid

Participation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fishersci.fr 4-Fluoro-3-nitrophenylboronic acid, as an arylboronic acid, is a key substrate in several of these transformations, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate, forming a new single bond between two carbon atoms. fishersci.frlibretexts.org This reaction is widely utilized due to its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. fishersci.frnih.gov The general mechanism involves an oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The success and efficiency of the Suzuki-Miyaura reaction are highly dependent on the choice of the palladium catalyst and the associated ligands. While early iterations of the reaction required harsh conditions, the development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a much broader range of substrates, including less reactive aryl chlorides, under mild conditions. nih.govhkbu.edu.hknih.gov

Catalyst systems are often based on palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.orgorganic-chemistry.org These are used in conjunction with electron-rich, sterically hindered phosphine ligands that facilitate the key steps of the catalytic cycle. For instance, ligands like XPhos and SPhos have been shown to be highly effective for coupling heteroaryl boronic acids and challenging aryl tosylates. nih.govnih.gov The choice of ligand can be critical; in one study, a catalyst system using the ligand XPhos (L1) was effective for coupling aryl tosylates with arylboronic acids. nih.gov For less reactive substrates like aryl chlorides, highly active catalyst systems derived from monophosphine ligands are often employed. acs.orgnih.gov

Below is a table summarizing common catalyst and ligand systems used in Suzuki-Miyaura reactions.

| Palladium Source | Ligand | Typical Substrates | Key Features |

| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Aryl/vinyl iodides, bromides, triflates | Standard, widely used system. organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Aryl and vinyl triflates, aryl chlorides | Effective for less reactive electrophiles. organic-chemistry.org |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl and vinyl chlorides | Highly active for room-temperature couplings. organic-chemistry.org |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos | Heteroaryl boronic acids, aryl/vinyl tosylates & mesylates | Broad substrate scope, high functional group tolerance. nih.govnih.gov |

When coupling partners contain stereocenters, such as the double bond in a vinyl triflate, controlling the stereochemical outcome of the reaction is crucial. Research has shown that the stereoselectivity of the Suzuki-Miyaura coupling of vinyl triflates is highly dependent on the phosphine ligand coordinated to the palladium catalyst. beilstein-journals.orgnih.govbeilstein-journals.org

Specifically, for the coupling of (Z)-β-enamido triflates with arylboronic acids, the choice of catalyst can lead to either retention or inversion of the double bond's configuration. beilstein-journals.orgbeilstein-journals.org

Retention of Configuration: Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst system selectively yields the product where the original (Z)-configuration of the double bond is retained. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves oxidative addition, transmetalation, and a subsequent reductive elimination that is faster than any competing isomerization pathways. beilstein-journals.org

Inversion of Configuration: In contrast, employing a catalyst system with a bidentate ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), preferentially leads to the product with an inverted (E)-configuration. beilstein-journals.orgbeilstein-journals.org

This ligand-dependent stereoselectivity provides a powerful tool for synthetic chemists, allowing access to either geometric isomer of the product from a single starting isomer. nih.gov

| Catalyst / Ligand | Substrate | Stereochemical Outcome |

| Pd(PPh₃)₄ | (Z)-β-enamido triflate | Retention of (Z)-configuration. beilstein-journals.org |

| Pd(dppf)Cl₂ | (Z)-β-enamido triflate | Inversion to (E)-configuration. beilstein-journals.org |

A major advantage of the Suzuki-Miyaura reaction is its broad substrate scope and tolerance for a wide variety of functional groups on both coupling partners. nih.govnih.gov For the electrophilic partner, the reactivity generally follows the order of leaving group ability: I > Br > OTf >> Cl. fishersci.frnih.gov Modern catalysts, however, have made the coupling of even the less reactive aryl chlorides routine. hkbu.edu.hk

The organoboron partner can be an aryl, heteroaryl, vinyl, or even alkyl boronic acid or its corresponding ester. fishersci.frnih.gov The reaction is remarkably tolerant of sensitive functional groups that might interfere with other organometallic reactions. This compound itself contains two electron-withdrawing groups, a nitro group and a fluorine atom. The presence of electron-withdrawing groups on the arylboronic acid can influence reactivity but is generally well-tolerated. mdpi.com For instance, studies have successfully employed substrates like 3-nitrophenylboronic acid and 4-fluorophenylboronic acid in Suzuki couplings, demonstrating the compatibility of these functionalities. mdpi.comnih.gov

The table below lists some functional groups that are generally tolerated in Suzuki-Miyaura couplings.

| Functional Group Class | Specific Examples |

| Ethers | -OCH₃, -OPh |

| Esters | -CO₂Me, -CO₂Et |

| Ketones | -C(O)R |

| Amides | -C(O)NR₂ |

| Nitriles | -CN |

| Nitro Groups | -NO₂ |

| Halogens | -F, -Cl |

| Heterocycles | Pyridines, furans, thiophenes, indoles. acs.orgnih.govnih.gov |

While this compound is primarily associated with the Suzuki reaction, the principles of cross-coupling extend to other important transformations that utilize different organometallic reagents.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. libretexts.org While its reaction scope is similar to Suzuki coupling, the high toxicity of organotin reagents and byproducts is a significant drawback. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net It is a key method for synthesizing substituted alkynes.

Chan-Lam Coupling: This reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N or C-O bonds. It notably uses boronic acids as the nucleophilic partner, coupling them with amines or alcohols. This makes it a complementary reaction to the Suzuki coupling, focused on C-N/C-O rather than C-C bond formation.

Suzuki-Miyaura Cross-Coupling Reactions

Lewis Acidity and Catalytic Applications

Beyond their role as nucleophilic partners in cross-coupling, organoboron compounds, including boronic acids, are recognized as Lewis acids. researchgate.netnih.gov This acidity stems from the electron-deficient boron atom, which possesses a vacant p-orbital capable of accepting a pair of electrons from a Lewis base. mdpi.com

The Lewis acidity of an arylboronic acid is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity. mdpi.com Consequently, this compound, bearing both a strongly electron-withdrawing nitro group and an electronegative fluorine atom, is expected to be a more potent Lewis acid compared to unsubstituted phenylboronic acid.

This Lewis acidic character allows boronic acids to serve as catalysts for a variety of organic transformations, often proceeding through the activation of a Lewis basic substrate, such as a carbonyl compound. nih.gov Boronic acids have been employed as catalysts in:

Dehydration reactions. nih.gov

Condensation reactions between carbonyls and amines. nih.gov

Acylation and alkylation reactions. nih.gov

The use of these organoboron species as catalysts is attractive due to their stability, low toxicity, and solubility in organic solvents. nih.gov

Catalysis of Dehydration Reactions

Boronic acids, in general, can act as mild Lewis acid catalysts for the dehydration of alcohols to form alkenes or ethers. libretexts.org The catalytic cycle typically involves the formation of a boronate ester intermediate, which facilitates the elimination of water. libretexts.org The increased Lewis acidity of this compound, due to its electron-deficient phenyl ring, would theoretically enhance its catalytic activity in such reactions compared to simple phenylboronic acid. mdpi.com

However, specific studies detailing the use of this compound as a catalyst for dehydration reactions are not extensively reported in the reviewed literature. While related reactions, such as the acid-catalyzed dehydration to form a pinacol (B44631) ester from the boronic acid and pinacol, have been documented, these typically employ a stronger acid like p-toluenesulfonic acid as the catalyst rather than relying on the inherent acidity of the boronic acid itself. Further research is needed to fully characterize the catalytic potential of this compound in this capacity.

Catalysis of Carbonyl Condensation Reactions

Arylboronic acids can catalyze condensation reactions of carbonyl compounds, such as aldol-type reactions, by acting as Lewis acids to activate the carbonyl group towards nucleophilic attack. The mechanism often involves the formation of a complex between the boronic acid and the carbonyl compound, enhancing its electrophilicity.

Currently, there is a lack of specific research in the surveyed scientific literature demonstrating this compound as a catalyst for carbonyl condensation reactions. The expected enhanced Lewis acidity of this compound suggests it could be a viable catalyst for such transformations, potentially offering different reactivity or selectivity compared to less acidic boronic acids.

Catalysis of Acylation and Alkylation Reactions

While this compound is a common reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions, which result in the formation of new carbon-carbon bonds (an alkylation or arylation of the coupling partner), its role in these reactions is that of a substrate rather than a catalyst.

The catalytic application of arylboronic acids in acylation and alkylation reactions is an area of ongoing research. Some boronic acids have been shown to catalyze the direct Friedel-Crafts alkylation of arenes. acs.org The strong Lewis acidity of this compound might suggest potential for such catalytic activity. However, based on the available literature, there are no specific reports of this compound being employed as a catalyst for acylation or alkylation reactions.

Catalysis of Cycloaddition Reactions

Boronic acids have been explored as catalysts in cycloaddition reactions, such as the Diels-Alder reaction, where they can activate dienophiles containing a carboxylic acid group. researchgate.net This activation is believed to occur through the formation of a more reactive acylboronate intermediate.

The catalytic potential of this compound in cycloaddition reactions has not been specifically documented in the reviewed literature. Given the electron-withdrawing nature of its substituents, it could potentially serve as an effective catalyst for reactions involving electron-deficient transition states. However, dedicated studies are required to confirm and characterize this application.

Regioselective and Stereoselective Glycosylations

A significant area where substituted arylboronic acids have demonstrated catalytic efficacy is in glycosylation reactions. Specifically, p-nitrophenylboronic acid has been successfully used as a catalyst for the highly regioselective and 1,2-cis-stereoselective glycosylation of unprotected sugar acceptors. acs.orgnih.govresearchgate.net This reaction proceeds via a proposed SNi-type mechanism. acs.orgnih.gov

The mechanism involves the formation of a boronic ester between the catalyst and a diol on the sugar acceptor. This intermediate then activates a 1,2-anhydro sugar donor, leading to a concerted reaction where the glycosidic bond is formed with high selectivity. acs.orgresearchgate.net The presence of the electron-withdrawing nitro group on the phenylboronic acid is crucial for its catalytic activity.

Given the similar electron-withdrawing properties, it is plausible that this compound could also function as an effective catalyst in such glycosylation reactions, potentially with modulated reactivity or selectivity due to the additional fluorine substituent.

Table 1: Arylboronic Acids in Catalytic Glycosylation This table presents data for a closely related compound due to the lack of specific data for this compound in this application.

| Catalyst | Reaction Type | Key Features | Reference |

| p-Nitrophenylboronic acid | Regio- and 1,2-cis-stereoselective glycosylation | Catalyzes the reaction of 1,2-anhydro donors with unprotected sugar acceptors; proceeds via an SNi-type mechanism. | acs.orgnih.govresearchgate.net |

Transesterification and Acetylation Reactions

Boronic acids can catalyze transesterification and acetylation reactions, although this is a less commonly reported application compared to their use in cross-coupling. The catalysis would proceed through Lewis acid activation of the carbonyl group of the ester or anhydride.

There is no specific information available in the reviewed scientific literature on the use of this compound as a catalyst for transesterification or acetylation reactions.

Interactions with Nucleophilic Species and Complex Formation

This compound, as a Lewis acid, readily interacts with nucleophilic species. A key reaction is its ability to form stable cyclic esters with 1,2- and 1,3-diols. nih.gov This property is fundamental to its application in sensors for saccharides and in the catalytic glycosylation reactions discussed previously.

The boron atom in this compound can also form a coordinate covalent bond with strong nucleophiles like the fluoride (B91410) ion. This results in the formation of a more stable trifluoroborate salt, potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide. This complexation can alter the reactivity and solubility of the compound.

In the context of catalyzed reactions, this compound can form complexes with transition metal catalysts, such as copper(II) acetate, which is a crucial step in Chan-Lam coupling reactions.

Stability of Boron-Carbon Bond in the Presence of Electrophiles

The stability of the boron-carbon (B-C) bond in arylboronic acids is a critical factor in their synthetic utility, particularly in cross-coupling reactions where the undesired cleavage of this bond can lead to byproducts and reduced yields. This cleavage, most commonly observed as protodeboronation, is an electrophilic substitution reaction where a proton replaces the boronic acid moiety. wikipedia.org The reactivity of the B-C bond is highly dependent on the electronic properties of the substituents on the aromatic ring and the reaction conditions, such as pH. wikipedia.orgacs.org

For this compound, the presence of two strong electron-withdrawing groups (EWG), the fluoro group at the para-position and the nitro group at the meta-position relative to the boronic acid, significantly influences the stability of its B-C bond. Generally, EWGs decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. ed.ac.uk This effect generally leads to increased stability against protodeboronation compared to unsubstituted or electron-rich arylboronic acids. acs.org

Protodeboronation Mechanisms and the Influence of Substituents

Protodeboronation can proceed through several pathways, primarily categorized as acid-catalyzed or base-catalyzed mechanisms. wikipedia.orged.ac.uk

Acid-Catalyzed Protodeboronation: In acidic media, the reaction is a direct electrophilic aromatic substitution where a proton attacks the carbon atom bearing the boron moiety. ed.ac.uk However, for highly electron-deficient arylboronic acids, such as those with multiple EWGs like this compound, the susceptibility to acid-catalyzed protodeboronation is negligible. acs.org The reduced electron density of the ring deactivates it towards electrophilic attack by H+.

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form, ArB(OH)₃⁻. wikipedia.org For many arylboronic acids, this boronate anion reacts with a proton source (like water) in the rate-determining step. wikipedia.org However, for highly electron-deficient arylboronic acids, a different mechanism is operative. Studies have shown that these compounds can undergo protodeboronation via the liberation of a transient, unstable aryl anion (Ar⁻) from the boronate, which is then rapidly protonated. acs.orgnih.gov

The stability of this compound towards electrophilic cleavage is notable. The compound possesses a low pKa of approximately 7.02, a consequence of the electron-withdrawing nature of the nitro and fluoro substituents. echemi.comnih.gov This means that at physiological pH, a significant portion of the compound will exist as the boronate anion. Despite this, the electronic deactivation of the aromatic ring provides substantial stability.

Comparative Stability and Research Findings

For instance, a detailed study on the base-catalyzed protodeboronation of electron-deficient arylboronic acids found that 3,5-dinitrophenylboronic acid is exceptionally stable, undergoing protodeboronation seven orders of magnitude more slowly than pentafluorophenylboronic acid, another highly electron-deficient species. acs.org This highlights that the nature and position of the EWGs are crucial, not just their cumulative electron-withdrawing strength. The stability of 3,5-dinitrophenylboronic acid suggests that the nitro groups are particularly effective at stabilizing the B-C bond against this reaction pathway. acs.org

The table below presents kinetic data for the protodeboronation of various substituted phenylboronic acids, illustrating the impact of fluoro and nitro substituents. The rate constants (k_PDB) refer to the protodeboronation of the boronate anion at high pH.

| Arylboronic Acid | Substituents | pKa | log(k_PDB / s⁻¹) at 70 °C | Relative Stability Inference for this compound |

|---|---|---|---|---|

| 3,5-Dichlorophenylboronic acid | 3,5-di-Cl | 7.50 | -6.40 | The strong stabilizing effect of nitro groups, as seen in the dinitro compound, combined with the deactivating effect of the fluoro group, suggests that this compound possesses a highly stable Boron-Carbon bond under electrophilic conditions. Its rate of protodeboronation is expected to be very low, comparable to or even lower than that of the 3,5-dinitro analogue. |

| 3,5-Dinitrophenylboronic acid | 3,5-di-NO₂ | 6.88 | -8.24 | |

| Pentafluorophenylboronic acid | 2,3,4,5,6-penta-F | 6.64 | -1.21 | |

| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | 8.51 | -7.30 |

Data adapted from a 2017 study by Lloyd-Jones et al. on base-catalyzed protodeboronation. acs.org The rate constants reflect the inherent stability of the B-C bond in the boronate form towards cleavage.

Halodeboronation

Besides protodeboronation, the B-C bond can also be cleaved by other electrophiles. Halodeboronation, the replacement of the boronic acid group with a halogen, is a synthetically useful reaction that proceeds via electrophilic attack of a halogenating agent (e.g., I₂, Br₂, N-iodosuccinimide). organic-chemistry.org The mechanism is believed to involve an ipso-substitution pathway on the arylboronate. organic-chemistry.org Given the electron-deficient nature of the ring in this compound, this reaction would likely require forcing conditions or catalysis to proceed efficiently compared to electron-rich substrates.

Applications of 4 Fluoro 3 Nitrophenylboronic Acid in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the boronic acid, fluorine, and nitro groups makes 4-fluoro-3-nitrophenylboronic acid a valuable building block for synthesizing complex molecular structures. Boronic acids are fundamental in modern organic chemistry for creating intricate compounds from simpler precursors. chemimpex.comnih.gov This particular substituted phenylboronic acid can be used to introduce a fluorinated and nitrated phenyl ring into a larger molecular framework, a common strategy in the development of pharmaceuticals and advanced materials. chemimpex.commdpi.com

The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug molecules can enhance pharmacokinetic properties such as metabolic stability, bioavailability, and protein binding affinity. nih.gov Similarly, related compounds like 4-carboxy-3-fluorophenylboronic acid have been used as crucial intermediates in the synthesis of bioactive compounds, including AXL kinase inhibitors for potential cancer therapies. The utility of this compound lies in its ability to serve as a scaffold, upon which further complexity can be built by leveraging the reactivity of its distinct functional groups.

Intermediate in the Synthesis of Functionalized Organic Compounds

Beyond its role as a primary building block, this compound functions as a critical intermediate that can undergo various transformations to yield highly functionalized organic compounds. The nitro and fluoro groups are not merely passive substituents; they are reactive handles for subsequent synthetic steps.

The nitro group can be readily reduced to an amine (aniline) functionality. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be used to form amides, sulfonamides, or participate in further coupling reactions. This pathway is crucial for creating diverse libraries of compounds for drug discovery. ossila.com For example, the related compound 4-fluoro-3-nitroaniline (B182485) is a known precursor for substituted nitro-p-phenylenediamines used in dyes. google.com

Simultaneously, the fluorine atom, activated by the electron-withdrawing nitro group, can be a site for nucleophilic aromatic substitution. ossila.com This allows for the introduction of a variety of nucleophiles, further diversifying the molecular structure. This dual reactivity makes the compound an ideal precursor for synthesizing heterocyclic systems like benzimidazoles, which are important pharmacophores found in antimicrobial and antipsychotic drugs. ossila.com

The table below illustrates the key transformations that underscore the role of this compound as a versatile intermediate.

| Functional Group | Reaction Type | Reagents (Examples) | Resulting Functional Group | Potential Application |

| Nitro (-NO₂) | Reduction | H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) | Synthesis of amides, sulfonamides, further couplings |

| Fluoro (-F) | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted anilines, ethers, thioethers | Creation of diverse functionalized aromatics |

| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura Coupling | Aryl Halides, Pd Catalyst, Base | Biaryl Compound | Building molecular complexity |

Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The primary application of arylboronic acids, including this compound, is in the formation of carbon-carbon (C-C) bonds through the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.net This palladium-catalyzed reaction is one of the most powerful and widely used methods in organic synthesis for constructing biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgresearchgate.net

The reaction involves the coupling of an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. libretexts.orgyoutube.com

Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium(II) complex. organic-chemistry.orgyoutube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The table below outlines the components of a typical Suzuki-Miyaura coupling reaction utilizing this compound.

| Component | Role | Examples |

| Boronic Acid | Nucleophilic Partner | This compound |

| Coupling Partner | Electrophilic Partner | Aryl or vinyl halides (e.g., iodobenzene, bromobenzene), triflates |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Reaction Medium | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water |

In addition to C-C bond formation, boronic acids can also participate in the formation of carbon-heteroatom (C-X) bonds, such as C-N and C-O bonds, through reactions like the Chan-Lam-Evans coupling. nih.gov This further expands the synthetic utility of this compound, enabling the direct connection of the aromatic ring to nitrogen or oxygen-containing functional groups, which is invaluable in the synthesis of biologically active molecules. libretexts.org

Research in Medicinal Chemistry and Pharmaceutical Applications

Synthesis of Pharmaceutical Precursors and Drug-like Molecules

4-Fluoro-3-nitrophenylboronic acid is a valuable building block in organic synthesis, primarily utilized for the creation of more complex molecules with potential therapeutic applications. Its main role is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for forming carbon-carbon (C-C) bonds. This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an aryl or vinyl halide. This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

In a typical synthetic application, this compound can be reacted with various aryl or heteroaryl halides to produce functionalized biaryl compounds. For instance, its coupling with N-(4-bromophenyl)furan-2-carboxamide in the presence of a palladium catalyst would yield a complex molecule incorporating the furan, amide, and the 4-fluoro-3-nitrophenyl moieties. nih.gov Such scaffolds are of interest in the development of new antibacterial or anticancer agents. The general scheme for such a reaction allows for the creation of large libraries of compounds for biological screening.

Table 1: Example of Suzuki-Miyaura Coupling for Pharmaceutical Precursor Synthesis

| Reactant A | Reactant B | Catalyst | Product | Potential Application |

|---|---|---|---|---|

| This compound | N-(4-bromophenyl)furan-2-carboxamide | Tetrakis(triphenylphosphine)palladium(0) | N-(4'-(furan-2-carboxamido)-[1,1'-biphenyl]-3-fluoro-4-nitrophenyl)furan-2-carboxamide | Antibacterial, Anticancer nih.gov |

The resulting products, containing the intact 4-fluoro-3-nitrophenyl group, can then undergo further modifications. A common strategy involves the chemical reduction of the nitro group to an amine. This amine can then be used as a handle for further derivatization, such as amide bond formation, to build even more complex and diverse drug-like molecules. This step-wise approach is fundamental in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its biological activity.

Investigations into Biological Potency and Toxicity of Derivatives

Derivatives that incorporate the 4-fluoro-3-nitrophenyl structural motif have been investigated for their potential as therapeutic agents, particularly in the realm of oncology. The presence and position of the fluoro and nitro groups can significantly influence the biological activity and cytotoxicity of a molecule.

In one study, a series of acetylated 3-fluoro and 4-fluoro analogs of D-galactosamine were synthesized and evaluated for their cytotoxic effects. The 1-O-deacetylated 4-fluoro analog of acetylated D-galactosamine, which shares a fluorinated phenyl ring system, demonstrated notable cytotoxicity against the human prostate cancer cell line PC-3. nih.gov Its potency was found to be greater than that of the standard chemotherapy drugs cisplatin (B142131) and 5-fluorouracil, highlighting the potential of fluorinated compounds in cancer therapy. nih.gov

Table 2: Cytotoxicity of Fluorinated Sugar Analogs against PC-3 Cancer Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| 1-O-deacetylated 4-fluoro-D-galactosamine analog | 28 ± 3 |

| Cisplatin (Reference Drug) | 28 ± 3 |

| 5-Fluorouracil (Reference Drug) | 54 ± 5 |

Data from a study on acetylated fluoro analogs of D-galactosamine. nih.gov

Furthermore, research into novel N(10)-substituted acridone (B373769) derivatives designed with hydrogen bond acceptors and fluoro groups has demonstrated high cytotoxic activity. nih.gov These studies underscore a common strategy in medicinal chemistry where structural motifs known to have some biological relevance, such as the fluoro-nitro-phenyl group, are incorporated into larger, more complex scaffolds to create new therapeutic candidates. nih.gov For example, compounds 14, 15, and 16 from this acridone series showed the highest cytotoxicity against various sensitive and multidrug-resistant cancer cell lines. nih.gov While not direct derivatives of this compound, these findings support the utility of the fluoro-nitro substitution pattern in the design of potent cytotoxic agents.

Computational Studies on Ligand-Receptor Interactions Involving Boronic Acids

Computational methods, particularly molecular docking, are powerful tools in modern drug discovery for predicting and analyzing how a ligand (a potential drug molecule) might bind to a biological target, such as an enzyme or receptor. These in silico techniques can save significant time and resources by prioritizing which compounds to synthesize and test in the laboratory.

For boronic acid derivatives, molecular docking studies are particularly insightful. The boron atom can form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of enzymes like proteases and kinases. This interaction is a key mechanism of action for many boronic acid-based inhibitors.

A study on 3-nitrophenylboronic acid (3-NPBA), a close structural analog of this compound, explored its interaction with β-lactamase enzymes. frontiersin.org Using multiscale molecular modeling methods, researchers demonstrated that 3-NPBA forms a reversible chemical bond with a serine hydroxyl group within the enzyme's active site. frontiersin.org The docking simulations calculated the distance between the serine oxygen and the boron atom to be approximately 2.57 Å, indicating a strong potential for interaction. frontiersin.org

In another relevant computational study, fluoro-flavone analogues were docked into the active site of Aurora Kinase B, a validated anticancer target. nih.gov The study used Glide software to perform both standard precision (SP) and extra precision (XP) docking. The best binding scores from SP docking reached -9.153 kcal/mol, indicating a strong predicted binding affinity. nih.gov Such studies also identify key amino acid residues that interact with the ligand, providing a roadmap for future drug design and optimization. nih.gov For example, docking of a pyrazole (B372694) derivative into the BRAF V600E kinase active site revealed hydrogen bonds with Cys532, Gly534, and Ser535. nih.gov

Table 3: Illustrative Molecular Docking Results for Boronic Acid Derivatives

| Ligand | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 3-Nitrophenylboronic acid (analog) | KPC-2 β-Lactamase | Not specified, covalent bond predicted | Ser70 |

| Fluoro-flavone analog | Aurora Kinase B | -9.153 | Not specified |

| Pyrazole Derivative 6 | BRAF V600E | Not specified, H-bonds predicted | Cys532, Gly534, Ser535 |

This table presents data from studies on analogous compounds to illustrate the principles of computational analysis. nih.govfrontiersin.orgnih.gov

These computational approaches allow researchers to hypothesize how derivatives of this compound would behave. The fluoro-nitrophenyl moiety would be explored for its hydrophobic and electronic contributions to binding, while the boronic acid group would be positioned to interact with key catalytic residues like serine, threonine, or cysteine in the target's active site.

Applications in Materials Science

The strategic placement of the electron-withdrawing fluorine and nitro groups on the phenyl ring significantly influences the reactivity and properties of the boronic acid moiety. This unique combination of functional groups allows for the precise tuning of the material's characteristics, making 4-Fluoro-3-nitrophenylboronic acid a valuable component in the materials scientist's toolbox.

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in their aggregated state. This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

While this compound itself is not an AIE-active molecule (an AIEgen), it serves as a crucial precursor in the synthesis of complex AIEgens. The presence of a nitro group, which is an electron-withdrawing group, can in some cases lead to fluorescence quenching nih.gov. However, the true value of this compound in AIE systems lies in its potential for chemical modification.

The nitro group can be readily reduced to an amino group (-NH2), providing a reactive site for further chemical transformations. This amino-functionalized phenylboronic acid can then be coupled with other organic molecules, such as tetraphenylethene (TPE) derivatives, which are well-known AIE-active cores, through reactions like the Suzuki-Miyaura cross-coupling. This synthetic strategy allows for the construction of novel AIEgens with tailored properties. The fluorine substituent can further modulate the electronic properties and intermolecular interactions of the final AIEgen, potentially enhancing its quantum yield and tuning its emission wavelength.

Table 1: Potential Synthetic Pathway to AIEgens using this compound

| Step | Reaction | Reactant | Product | Purpose |

| 1 | Reduction | This compound | 3-Amino-4-fluorophenylboronic acid | Introduce a reactive amine group |

| 2 | Suzuki-Miyaura Coupling | 3-Amino-4-fluorophenylboronic acid and a halogenated AIE core (e.g., bromo-TPE) | AIEgen with a fluoro-aminophenyl substituent | Create a novel AIE-active molecule |

Development of Chemoresponsive, pH-responsive, and Thermoresponsive Materials

The boronic acid group is the key to the responsive nature of materials derived from this compound. Boronic acids can form reversible covalent bonds with diols, which are molecules containing two hydroxyl (-OH) groups. This interaction is the basis for creating materials that can respond to specific chemical stimuli.

pH-Responsive Materials: The formation and cleavage of the boronate ester (the bond between the boronic acid and a diol) are highly dependent on the pH of the surrounding environment. The acidity of the boronic acid, represented by its pKa value, is a critical parameter. The electron-withdrawing nature of the fluorine and nitro groups in this compound lowers its pKa compared to unsubstituted phenylboronic acid. This makes it more acidic and thus more sensitive to pH changes within the physiological range (around pH 7.4), which is highly desirable for biomedical applications like drug delivery systems that release their payload in the slightly acidic environment of tumor tissues. researchgate.netnih.gov

Chemoresponsive Materials: The ability of the boronic acid to bind with specific diols forms the basis of chemoresponsive materials. For instance, materials incorporating this compound can be designed to respond to the presence of glucose, a sugar that contains multiple diol units. This has led to the development of glucose-responsive hydrogels and nanoparticles for insulin (B600854) delivery systems that release insulin only when blood sugar levels are high. nih.govrsc.org

Thermoresponsive Materials: this compound can be copolymerized with thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM). PNIPAM exhibits a lower critical solution temperature (LCST), above which it undergoes a phase transition from a soluble to an insoluble state. By incorporating the boronic acid monomer into the polymer chain, the LCST of the resulting copolymer can be modulated. Furthermore, the binding of a diol to the boronic acid moiety can also influence the polymer's hydration state and thus its thermoresponsive behavior, leading to the creation of dual-responsive materials that react to both temperature and the presence of specific chemicals. nih.gov

Table 2: Influence of Substituents on the pKa of Phenylboronic Acid

| Substituent | Position | pKa (approximate) | Effect on Acidity |

| None | - | 8.8 | - |

| Fluoro | 3 | Lower than 8.8 | Increased |

| Nitro | 3 | Lower than 8.8 | Increased |

| Fluoro and Nitro | 4-Fluoro, 3-Nitro | Significantly lower than 8.8 | Significantly Increased |

This table provides a qualitative comparison based on the known effects of electron-withdrawing groups on the acidity of phenylboronic acid.

Integration into Polymer Systems and Hybrid Materials

The incorporation of this compound into larger macromolecular structures like polymers and hybrid materials unlocks a vast range of advanced functionalities.

Polymer Systems: There are two primary strategies for integrating this versatile molecule into polymers:

Polymerization of a Functionalized Monomer: this compound can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety. This functionalized monomer can then be copolymerized with other monomers to create a polymer chain with pendant boronic acid groups.

Grafting onto Existing Polymers: The nitro group of this compound can be reduced to an amine. This amine can then be used to graft the molecule onto a pre-existing polymer backbone through various coupling chemistries.

These polymeric systems can be designed with various architectures, such as linear, branched, or as hydrogel networks, leading to materials with tailored mechanical, thermal, and responsive properties.

Hybrid Materials: Organic-inorganic hybrid materials combine the advantages of both organic and inorganic components. This compound can be incorporated into inorganic matrices, such as silica (B1680970) or titania, to create novel hybrid materials. This is typically achieved by first modifying the boronic acid with a silane (B1218182) coupling agent, which can then participate in a sol-gel process with inorganic precursors. The resulting hybrid material would possess the responsive characteristics of the organic boronic acid component along with the mechanical and thermal stability of the inorganic network. mdpi.comcsic.esnih.gov These materials hold promise for applications in catalysis, separation, and sensing.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of chemical reactions involving 4-Fluoro-3-nitrophenylboronic acid and for characterizing its structure and its interactions with other molecules. rsc.orgbruker.com Both ¹H and ¹⁹F NMR are particularly valuable due to the presence of fluorine and protons in the molecule.

On-line reaction monitoring using benchtop NMR spectrometers allows for the continuous tracking of reactant consumption and product formation without the need for sample isolation. magritek.com This is achieved by flowing the reaction mixture through the spectrometer, enabling the acquisition of spectra at regular intervals. magritek.com This method provides real-time kinetic data, helps identify reaction intermediates and by-products, and allows for the optimization of reaction conditions to maximize yields. bruker.commagritek.com

For this compound, key applications of NMR include:

¹H NMR: The aromatic region of the ¹H NMR spectrum provides distinct signals for the protons on the phenyl ring. Changes in the chemical shifts and coupling constants of these protons can be monitored to follow reactions such as Suzuki couplings or other substitutions on the ring.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is exceptionally useful for tracking reactions involving fluorinated compounds. magritek.com The chemical shift of the fluorine atom in this compound is sensitive to changes in its electronic environment. During a reaction, the appearance of new signals in the ¹⁹F spectrum can signify the formation of products or intermediates. magritek.com The large chemical shift dispersion minimizes the chance of signal overlap, making spectral interpretation more straightforward. magritek.com

Interaction Studies: NMR, particularly ¹⁹F NMR, is effective for studying the reversible interactions between boronic acids and diols. rsc.org The formation of a boronate ester upon interaction with a diol-containing molecule results in a change in the electronic environment of the fluorine atom, leading to a detectable shift in the ¹⁹F NMR spectrum. rsc.org This allows for the visualization and quantification of binding events in solution.

Interactive Table: NMR Spectroscopy Applications

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Tracks changes in proton environments. | Monitors reactions at the aromatic ring. |

| ¹⁹F NMR | Highly sensitive to electronic changes around the fluorine atom. magritek.com | Tracks formation of products and intermediates with high resolution. magritek.com |

| On-line NMR | Provides real-time kinetic data and identifies intermediates. bruker.commagritek.com | Enables process optimization and mechanistic studies. bruker.com |

Computational Chemistry for Understanding Reactivity and Interactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a theoretical framework for understanding the intrinsic reactivity of this compound. researchgate.netchemrxiv.org These methods allow for the calculation of various molecular properties and reactivity descriptors that predict how the molecule will interact with other chemical species.

Theoretical models are used to predict the most likely sites for chemical reactions on the molecule. By calculating the distribution of electron density, one can identify regions that are susceptible to either electrophilic or nucleophilic attack. researchgate.net

Key concepts used in these models include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites).

Fukui Functions: This descriptor quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net It helps to pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to attack by nucleophiles.

For this compound, the electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups significantly influences its reactivity, making the boronic acid group a primary site for reactions like Suzuki coupling.

Computational models can predict the stability of complexes formed between this compound and other molecules. This is achieved by calculating the binding energy, which is the energy released when two molecules interact to form a complex. A higher binding energy indicates a more stable complex.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive.

Chemical Potential (µ): Related to the molecule's electronegativity, this descriptor indicates the tendency of electrons to escape from the system.

These calculations are crucial for designing derivatives of this compound with specific binding properties or for predicting the outcomes of potential chemical reactions.

Interactive Table: Computational Chemistry Descriptors

| Descriptor/Model | Significance | Application to this compound |

|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | Identifies sites for electron donation and acceptance. | Predicts reactivity in reactions like Suzuki coupling. |

| Fukui Functions | Pinpoints specific atoms susceptible to attack. researchgate.net | Refines understanding of regioselectivity in substitution reactions. |

| Electrostatic Potential (ESP) | Visualizes charge distribution and reactive sites. researchgate.net | Highlights the electrophilic nature of the carbon atom attached to the boron and the nucleophilic character of the oxygen atoms. |

| Binding Energy | Quantifies the stability of molecular complexes. | Predicts the strength of interaction with substrates, such as in enzyme inhibition studies. |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. slu.senih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex reaction mixtures.

Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate intact molecular ions (or precursor ions) from the analyte. slu.se These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

For detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion is selected and subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation pattern is often characteristic of the compound and its functional groups. slu.se

In the analysis of derivatives of this compound, mass spectrometry can:

Confirm the molecular weight of the final product.

Identify the structure of reaction intermediates and by-products.

Elucidate the structure of derivatized molecules by analyzing characteristic neutral losses or fragment ions. For instance, in related nitrophenyl compounds, fragmentation often involves characteristic losses related to the nitro group or the phenyl ring structure. slu.se

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. nih.gov

Interactive Table: Mass Spectrometry Techniques

| Technique | Function | Information Obtained |

|---|---|---|

| Electrospray Ionization (ESI) | Generates charged ions from solution with minimal fragmentation. slu.se | Molecular weight (from the precursor ion). |

| Tandem MS (MS/MS) | Fragments a selected ion to produce smaller, characteristic ions. nih.gov | Structural information based on fragmentation patterns. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture before MS analysis. | Analysis of individual compounds in a complex mixture. |

Environmental and Green Chemistry Considerations

Development of Environmentally Benign Synthetic Protocols

The core objective of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com For the synthesis of organoboron compounds, this involves a shift away from traditional methods that may use harsh reagents and organic solvents towards more sustainable alternatives. Key areas of development include the use of safer solvents, alternative energy sources, and designing reactions that maximize the incorporation of all materials into the final product, a principle known as atom economy. wjarr.comwhiterose.ac.uk

Research in green chemistry has inspired the creation of next-generation catalysts and the redesign of chemical products to reduce their intrinsic hazards. acs.org While specific green protocols for 4-Fluoro-3-nitrophenylboronic acid are not extensively detailed in the provided search results, the general principles of green chemistry can be applied to its synthesis. This includes selecting less toxic solvents, reducing the number of synthetic steps, and utilizing catalytic reactions over stoichiometric ones to minimize waste. whiterose.ac.ukgoogle.com The development of biopolymers and bio-based transformations also represents a significant advance in providing sustainable raw materials for the chemical industry. acs.orgwjarr.com

Table 1: Key Principles of Green Chemistry in Synthesis

| Principle | Description | Relevance to Phenylboronic Acid Synthesis |

|---|---|---|

| Waste Prevention | Prioritizing the prevention of waste over treatment or cleanup. wjarr.com | Designing synthetic routes that produce minimal by-products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. wjarr.com | Utilizing reactions like cycloadditions or rearrangements that incorporate most atoms from the reactants. |

| Safer Solvents | Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives. acs.org | Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents like ethanol. whiterose.ac.uknih.gov |

| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. acs.org | Employing catalysts that can be recycled and reused for multiple reaction cycles. |

Minimizing Metal Catalyst Usage and Facilitating Catalyst Recovery

Many synthetic routes for boronic acids and their subsequent reactions, such as Suzuki-Miyaura cross-coupling, traditionally rely on homogeneous metal catalysts. A significant drawback of these catalysts is the difficulty in separating them from the reaction mixture, leading to product contamination and loss of the expensive metal.

To address this, the focus has shifted towards heterogeneous catalysts, which are in a different phase from the reactants and are therefore more easily separated. mdpi.com A particularly innovative approach is the use of magnetic nanoparticles as catalyst supports. nih.govnih.gov For instance, catalysts based on copper, silver, or gold nanoparticles deposited on magnetite particles coated with polydopamine have been developed for the reduction of nitrophenols, a related chemical process. nih.govnih.gov

These magnetic catalysts offer several advantages:

Easy Separation : They can be quickly and efficiently removed from the reaction medium using an external magnetic field. mdpi.com

High Reusability : The recovered catalysts can often be reused for multiple reaction cycles without a significant loss of activity. mdpi.com For example, a cuprospinel (CuFe₂O₄) nanocatalyst used in biodiesel production was recovered magnetically and reused for five cycles with no reduction in efficiency. mdpi.com

Reduced Waste : This process avoids the need for tedious and time-consuming separation methods like filtration, extraction, or distillation, which can generate additional waste. mdpi.com

Beyond magnetic separation, traditional hydrometallurgy and pyrometallurgy techniques can be employed to recover metal content from spent catalysts for final disposal or regeneration. mdpi.com The development of such recoverable and reusable catalyst systems is a crucial step towards making the synthesis and application of compounds like this compound more economically and environmentally sustainable. mdpi.com

Table 2: Comparison of Catalyst Recovery Methods

| Recovery Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Filtration/Centrifugation | Mechanical separation of a solid heterogeneous catalyst from a liquid reaction mixture. mdpi.com | Simple concept. | Can be tedious, time-consuming, and may lead to catalyst loss. mdpi.com |

| Magnetic Separation | Use of an external magnetic field to separate a catalyst supported on magnetic nanoparticles. mdpi.com | Rapid, efficient, green, and allows for high catalyst recovery and reusability. mdpi.com | Requires the synthesis of specialized magnetic catalysts. |

| Hydrometallurgy (Leaching) | Dissolution of metals from a spent catalyst using acid or base solutions, followed by selective separation. mdpi.com | Allows for the recovery of pure metals from deactivated catalysts. | Involves the use of strong acids/bases and can be a complex process. |

| Pyrometallurgy | High-temperature processes to recover metals from spent catalysts. mdpi.com | Effective for a wide range of catalyst types. | Energy-intensive and can generate gaseous pollutants. |

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

While 4-Fluoro-3-nitrophenylboronic acid is a staple reagent for Suzuki-Miyaura cross-coupling, its potential in other catalytic transformations remains a fertile ground for investigation. The electron-deficient nature of the phenyl ring could be exploited in a variety of emerging catalytic systems.

Future research will likely focus on employing this compound in photoredox catalysis . Visible-light-mediated reactions offer mild conditions and unique reaction pathways. mdpi.comsemanticscholar.org The boronic acid moiety can participate in dual catalytic cycles, for instance, in combination with transition metals like copper or palladium, to forge new carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods. semanticscholar.orgnih.gov Exploring its role in generating aryl radicals under photocatalytic conditions could lead to novel C-H functionalization and trifluoromethylation reactions. mdpi.comsemanticscholar.org

Furthermore, the concept of boronic acid catalysis (BAC) , where the boronic acid itself acts as a catalyst, is a promising area. rsc.orgresearchgate.net Arylboronic acids can activate hydroxyl groups in carboxylic acids and alcohols, facilitating reactions like dehydrative amidation and Friedel-Crafts-type alkylations under mild, atom-economical conditions. rsc.orgresearchgate.net Investigating the catalytic activity of this compound in these transformations could lead to more efficient and environmentally friendly synthetic protocols.

Table 1: Potential Novel Catalytic Reactions for this compound

| Catalytic System | Potential Reaction Type | Mechanistic Role of Boronic Acid | Potential Outcome |

|---|---|---|---|

| Photoredox/Dual Catalysis | Aryl Radical Generation | Precursor to an aryl radical via single-electron transfer (SET) | C-H arylation, trifluoromethylation, difluoroalkylation of heteroarenes. |

| Metallaphotoredox | Cross-Coupling | Transmetalation partner with an excited-state metal catalyst | Synthesis of complex biaryls under mild, visible-light conditions. |

| Boronic Acid Catalysis (BAC) | Dehydrative Amidation | Lewis acid catalyst to activate carboxylic acids | Formation of amide bonds without stoichiometric coupling reagents. rsc.orgnih.gov |

| Boronic Acid Catalysis (BAC) | Friedel-Crafts Alkylation | Activator for alcohols to generate carbocation intermediates | C-C bond formation with arenes and other nucleophiles. rsc.orgresearchgate.net |

Design of Advanced Materials with Tunable Properties

The incorporation of this compound into polymeric structures and functional materials is a significant future direction. The boronic acid group's ability to form reversible covalent bonds with diols, combined with the electronic properties imparted by the fluoro and nitro groups, allows for the design of "smart" materials.

A key area of exploration is the synthesis of stimuli-responsive polymers . Research has demonstrated the synthesis of polymers from related vinyl-functionalized phenylboronic acids that respond to changes in pH or the presence of sugars like glucose. rsc.orgnih.gov By developing a vinyl or acrylamide (B121943) derivative of this compound, researchers could create polymers for applications in glucose sensing or self-regulated drug delivery systems. nih.gov The synthesis of molecularly imprinted polymers (MIPs) based on boronate affinity is another promising route for creating materials with high selectivity for specific diol-containing molecules, such as antibiotics. nih.gov

The compound can also serve as a critical monomer for functional core-shell nanoparticles and honeycomb-like polymer structures . nih.govmdpi.com These materials could be engineered for targeted drug delivery, with the nitro group offering a handle for further functionalization or for triggering drug release under specific biological conditions (e.g., in hypoxic tumor environments). The fluorine atom can enhance the material's thermal stability and hydrophobicity, providing tunable control over its physical properties.

Table 2: Future Applications in Advanced Materials

| Material Type | Synthesis Strategy | Key Functional Groups | Potential Application |

|---|---|---|---|

| Glucose-Responsive Polymers | Nitroxide Mediated Polymerization of a vinyl derivative | Boronic acid, Nitro group | Biosensors for glucose monitoring, self-regulated insulin (B600854) delivery systems. rsc.org |

| Molecularly Imprinted Polymers (MIPs) | Precipitation polymerization with a diol-containing template | Boronic acid | Selective separation and purification of antibiotics or other bioactive diols. nih.gov |

| Core-Shell Nanoparticles | Self-assembly of block copolymers | Boronic acid, Fluoro, Nitro | pH- and glucose-responsive drug delivery vehicles. nih.gov |

| Functional Porous Polymers | Polymerization of functionalized monomers | Nitro group (for post-synthesis modification) | Catalytic supports, gas storage, and separation. |

Targeted Synthesis of Biologically Active Compounds

This compound is an attractive scaffold for medicinal chemistry, particularly for the synthesis of targeted therapies. The substituted phenyl ring is a common motif in many kinase inhibitors, which are a cornerstone of modern cancer treatment. ed.ac.uknih.gov

Future research will focus on utilizing this building block for the targeted synthesis of novel kinase inhibitors . The 4-fluoro-3-nitrophenyl moiety can be elaborated into more complex heterocyclic systems that are known to interact with the ATP-binding sites of various kinases. mdpi.com For example, it can be a precursor for synthesizing pyrazoloquinoline-based compounds, which have shown dual inhibitory activity against targets like CLK and ROCK kinases, implicated in cancer cell growth and migration. mdpi.com The nitro group can be readily reduced to an amine, providing a key functional group for building out the inhibitor structure, as seen in the synthesis of many approved tyrosine kinase inhibitors. nih.govnih.gov

Beyond cancer, this compound is a valuable starting material for other biologically active molecules. Its derivatives could be explored for activity against various pathogens. For instance, related phenoxy acetamide (B32628) structures derived from 3-fluoro-4-nitrophenol (B151681) have shown promising antitubercular activity. mdpi.com By converting the boronic acid to a phenol, a similar synthetic strategy could be employed to generate new libraries of potential antimicrobial agents.

Table 3: Examples of Biologically Active Targets for Synthesis

| Target Class | Example Scaffold/Drug | Role of this compound | Therapeutic Area |

|---|---|---|---|

| Tyrosine Kinase Inhibitors | Osimertinib, Lapatinib | Precursor to the core aniline (B41778) or phenyl fragment. nih.govnih.gov | Oncology |

| Dual Kinase Inhibitors | Pyrazolo[4,3-f]quinolines | Key building block for the quinoline (B57606) core. mdpi.com | Oncology, Inflammatory Diseases |

| Antitubercular Agents | 2-Phenoxy-N-phenylacetamides | Precursor to the 3-fluoro-4-nitrophenol intermediate. mdpi.com | Infectious Disease |

| Heterocyclic Scaffolds | Isoxazoles, Pyrimidines | Starting material for multi-component reactions to form heterocycles. researchgate.net | Drug Discovery |

Integration with Flow Chemistry and Automation in Synthesis

The shift towards continuous manufacturing and automated synthesis in the chemical and pharmaceutical industries presents a significant opportunity for the application of this compound. Flow chemistry offers enhanced safety, better process control, and scalability compared to traditional batch methods. organic-chemistry.orgrsc.org

Future efforts will likely involve developing robust continuous flow processes for reactions involving this compound. Nitration reactions, often required to produce the precursor to this boronic acid, are highly exothermic and can be hazardous on a large scale in batch reactors. Performing these reactions in a microreactor or flow setup allows for superior heat and mass transfer, mitigating safety risks and improving yield and reproducibility. nih.govnih.gov The synthesis of boronic acids themselves via Hal/Li exchange and quenching with a boron electrophile has been successfully demonstrated in continuous flow, achieving reaction times of less than a second. organic-chemistry.org

Automated synthesis platforms can use this compound as a building block for the rapid generation of compound libraries for drug discovery. The synthesis of key intermediates, such as 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) (a precursor to the antibiotic Linezolid), has been optimized and scaled up using continuous flow reactors. researchgate.net This demonstrates the industrial viability and efficiency gains of integrating reagents like this compound into modern, automated synthesis workflows.

常见问题

Q. What are the key synthetic routes for preparing 4-fluoro-3-nitrophenylboronic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves halogenation and nitration of fluorinated aromatic precursors, followed by boronation. For example:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) on a fluorinated benzene derivative.

Boronation : Employ Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ ~ -110 ppm for aromatic fluorine) .

Q. How do the electron-withdrawing substituents (fluoro, nitro) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The nitro group (-NO₂) at the meta position enhances electrophilicity, facilitating transmetalation in Suzuki-Miyaura couplings. The ortho-fluoro substituent sterically hinders the boronic acid, potentially reducing coupling efficiency. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Optimize reaction temperature (60–80°C) and base (e.g., K₂CO₃) to balance activation and side reactions (e.g., protodeboronation) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model:

- Frontier Molecular Orbitals (FMOs) : Predict charge distribution and nucleophilic/electrophilic sites.

- Reaction Pathways : Simulate transmetalation steps in Suzuki couplings using solvent models (e.g., PCM for THF).

Software : Gaussian 09 or ORCA. Validate results with experimental UV-Vis (TD-DFT) and IR spectra .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

Methodological Answer: Stability Analysis :

- Perform kinetic studies using ¹¹B NMR to monitor boronic acid degradation (e.g., hydrolysis to phenol) at varying pH (1–5).

- Compare with structurally similar compounds (e.g., 4-fluoro-3-methylphenylboronic acid) to isolate substituent effects.

Findings : Nitro groups may accelerate hydrolysis via resonance stabilization of intermediates. Use buffered conditions (pH 4–6) for storage .

Q. What strategies improve regioselectivity when using this compound in multi-component reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。